2-(3,4-Dimethylphenoxy)-N-(2,5-dimethylphenyl)propanamide is a synthetically derived organic compound. While its specific source and classification are not explicitly mentioned in the provided literature, its structural features suggest it belongs to the class of substituted propanamides. This compound has demonstrated potential as a therapeutic agent, specifically in the context of pancreatic cancer treatment, due to its ability to inhibit the KRAS oncogene. []
2-(3,4-Dimethylphenoxy)-N-(2,5-dimethylphenyl)propanamide acts by blocking the association of the KRAS oncogene with cell membranes. [] KRAS is commonly mutated in pancreatic cancer, leading to its constitutive activation and driving tumor development. This compound disrupts the interaction between KRAS and phosphatidylethanolamine decarboxylase 6 (PDESδ), an enzyme crucial for KRAS membrane localization and activity. By preventing this interaction, 2-(3,4-Dimethylphenoxy)-N-(2,5-dimethylphenyl)propanamide inhibits KRAS signaling and potentially halts tumor growth. []
The primary application of 2-(3,4-Dimethylphenoxy)-N-(2,5-dimethylphenyl)propanamide, as identified in the provided literature, is in pancreatic cancer research. [] This compound shows promise as a potential therapeutic agent due to its ability to inhibit the KRAS oncogene, a key driver of pancreatic cancer development. [] Specifically, it is being investigated for its use in combination therapy, where it is encapsulated in a dendrimer-based nanoradiopharmaceutical. This nanocarrier, further functionalized to target CXCR4 receptors overexpressed in pancreatic cancer cells, allows for targeted delivery of both 2-(3,4-Dimethylphenoxy)-N-(2,5-dimethylphenyl)propanamide and a therapeutic radioisotope (lutetium-177). [] This approach aims to provide a dual-specific therapy, simultaneously targeting cancer cells with both chemotherapy and radiotherapy. []
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 18097-67-1
CAS No.: 11104-44-2